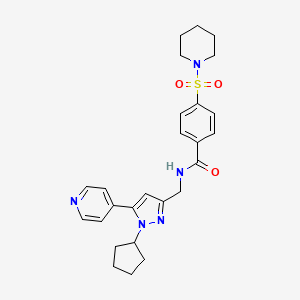
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C26H31N5O3S and its molecular weight is 493.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Cyclopentyl Group : A five-membered carbon ring that may enhance lipophilicity.
- Pyridine and Pyrazole Moieties : Known for their roles in biological activity, particularly in enzyme inhibition.
- Piperidine Sulfonamide : Imparts additional pharmacological properties.
The molecular formula is C22H28N4O2S, with a molecular weight of approximately 428.56 g/mol.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, potentially including cyclooxygenases (COX) and other kinases.
- Receptor Binding : The pyrazole and pyridine rings can interact with specific protein targets, influencing cellular pathways related to inflammation and cancer.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties , particularly against certain strains of bacteria and fungi. The exact mechanisms are under investigation, but its structural components may contribute to its efficacy.
Cytotoxicity and Selectivity
In vitro studies have demonstrated that this compound has low cytotoxicity towards human cell lines (HEK293 cells), indicating a favorable safety profile for further development. The IC50 values for cytotoxic effects were found to be significantly higher than the effective concentrations for antimicrobial activity, suggesting a selective action against pathogens without harming human cells.
Table 1: Summary of Biological Activities
Case Study: Antitubercular Activity
A related study focused on the design and synthesis of pyrazole derivatives indicated that compounds with similar structural features showed promising antitubercular activity against Mycobacterium tuberculosis. For instance, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications to the core structure could enhance efficacy against tuberculosis while maintaining low cytotoxicity .
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c32-26(21-8-10-24(11-9-21)35(33,34)30-16-4-1-5-17-30)28-19-22-18-25(20-12-14-27-15-13-20)31(29-22)23-6-2-3-7-23/h8-15,18,23H,1-7,16-17,19H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLONVIHCPSIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














